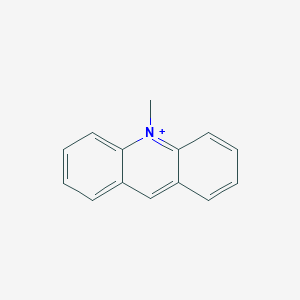

10-Methylacridinium

Description

Structure

3D Structure

Properties

IUPAC Name |

10-methylacridin-10-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYLXFITCXXCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5776-39-6 (chloride) | |

| Record name | N-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00158297 | |

| Record name | N-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13367-81-2 | |

| Record name | 10-Methylacridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13367-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6BF4Z5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

photophysical properties of 10-methylacridinium ion

An In-Depth Technical Guide on the Photophysical Properties of the 10-Methylacridinium Ion

Introduction

The this compound ion is a cationic organic fluorophore that has garnered significant attention across diverse scientific fields, from analytical chemistry to synthetic organic chemistry. Its rigid, planar aromatic structure forms the basis of its rich photophysical behavior, characterized by strong absorption in the near-UV and visible regions and pronounced fluorescence. The true power of the acridinium scaffold, however, lies in its remarkable tunability. Strategic substitution, particularly at the 9-position, can dramatically alter its electronic properties, transforming it from a simple fluorophore into a potent photoredox catalyst or a highly specific chemosensor.

This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core photophysical properties of the this compound ion. Moving beyond a mere recitation of data, we will explore the underlying principles that govern its behavior, detail rigorous experimental protocols for its characterization, and discuss its cutting-edge applications. As a senior application scientist, the focus will be on the causality behind experimental choices and the self-validating nature of robust methodologies, ensuring both scientific integrity and field-proven insight.

Chapter 1: Fundamental Photophysical Principles

To understand the this compound ion, one must first grasp the fundamental processes that occur following the absorption of light. These events are elegantly summarized by the Jablonski diagram, which maps the electronic and vibrational states of a molecule and the transitions between them.

The Jablonski Diagram: A Conceptual Framework

Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to a higher-energy singlet excited state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale. From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This process is the source of the molecule's characteristic emission spectrum.

-

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀), where energy is dissipated as heat.

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to the triplet state, T₁). This is a key step for processes like phosphorescence and photoredox catalysis.

The efficiency of fluorescence is determined by the competition between these radiative and non-radiative decay pathways.

Caption: A simplified Jablonski diagram illustrating key photophysical transitions.

Key Photophysical Parameters

-

Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.

-

Fluorescence Emission (λₑₘ): The wavelength at which the molecule emits light after excitation. The emission is typically red-shifted (longer wavelength) compared to the absorption due to energy loss from vibrational relaxation in the excited state.

-

Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed.[1] This is a direct measure of the efficiency of the fluorescence process, with a maximum value of 1.0.

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be used to probe molecular interactions.[2]

Chapter 2: Core Photophysical Properties of this compound Ion

The parent this compound ion exhibits distinct spectral properties that are significantly modulated by its solvent environment and, most critically, by substituents at the 9-position.

Absorption and Emission Spectra

The this compound ion typically displays strong absorption bands in the UV-A and blue regions of the spectrum (approx. 350-450 nm), corresponding to π-π* transitions within the acridinium aromatic system. Its fluorescence emission is generally observed in the blue-green region (approx. 450-550 nm).

A key feature of acridinium dyes is solvatochromism , where the emission color changes with solvent polarity. This makes compounds like 9-mesityl-10-methylacridinium (Acr⁺-Mes) useful as single-molecule sensor arrays for visually discriminating between different solvents based on the composite fluorescent response.[3]

The Critical Role of the 9-Substituent

While the parent ion is fluorescent, its utility in modern applications is often unlocked by introducing an electron-donating group, such as a mesityl (2,4,6-trimethylphenyl) group, at the 9-position.[4] In such donor-acceptor systems (e.g., Acr⁺-Mes), the mesityl and acridinium rings are oriented nearly perpendicular to each other, preventing ground-state π-conjugation.[5]

Upon photoexcitation, an ultrafast intramolecular Photoinduced Electron Transfer (PET) occurs, moving an electron from the donor (mesityl) to the acceptor (acridinium). This forms a charge-separated or "electron-transfer" state (Acr•–Mes•⁺).[5] This state is central to the function of Acr⁺-Mes as a photoredox catalyst.

Quantitative Photophysical Data

The following table summarizes representative photophysical data for the 9-mesityl-10-methylacridinium ion (Acr⁺-Mes), a benchmark organic photocatalyst.

| Property | Value | Solvent | Reference |

| Absorption λₘₐₓ | ~430 nm | Acetonitrile | [5] |

| Emission λₑₘ | ~500 nm | Acetonitrile | [6] |

| Fluorescence Lifetime (τ) | 4.2 ps (S₁ state before ET) | Acetonitrile | [5] |

| ET State Lifetime | ~30 µs (triplet) | Acetonitrile (deaerated) | [7] |

| ET State Quantum Yield | 0.98 (98%) | Acetonitrile | [5] |

| Redox Potential (E₁/₂red) | -0.49 V vs SCE | Benzonitrile | [5] |

Note: The lifetime of the electron-transfer (ET) state has been a subject of scientific debate, with some initial reports of exceptionally long lifetimes being later attributed to triplet state formation or photochemical degradation products.[7][8]

Chapter 3: Experimental Characterization Workflows

Accurate characterization of photophysical properties is paramount. The following sections provide field-proven, self-validating protocols for measuring fluorescence quantum yield and lifetime.

Synthesis and Sample Preparation

Synthesis: The this compound ion and its derivatives are typically synthesized via methylation of the corresponding acridine precursor. For example, this compound iodide can be prepared by reacting acridine with methyl iodide.[9][10] Synthesis of 9-substituted derivatives often involves a Grignard reaction with N-methylacridone.[11]

Sample Preparation:

-

Solvent Selection: Use spectrograde solvents to minimize interference from fluorescent impurities.

-

Concentration: For quantum yield and lifetime measurements, prepare dilute solutions with an absorbance of < 0.1 at the excitation wavelength in a 1 cm cuvette. This is a critical step to avoid inner filter effects and re-absorption, where emitted photons are re-absorbed by other fluorophore molecules.[1]

-

Degassing: For applications sensitive to oxygen quenching (e.g., measuring triplet lifetimes or in photoredox catalysis), the solution should be thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

Measurement of Fluorescence Quantum Yield (Φf): The Comparative Method

This is the most common and reliable method for determining Φf.[1] It involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.

Causality: The core principle is that if two solutions (a standard and an unknown) have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[1]

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Protocol:

-

Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap well with the sample. For the this compound ion, standards like Quinine Sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54) or Rhodamine 6G in ethanol (Φf ≈ 0.95) are suitable choices.

-

Prepare Solutions: Prepare a blank (pure solvent) and at least five concentrations of both the standard and the unknown sample, ensuring the peak absorbance remains between ~0.02 and 0.1.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both standard and unknown. The spectra must be corrected for the instrument's detector response.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each measurement.

-

For both the standard (ST) and the unknown (X), plot a graph of integrated fluorescence intensity versus absorbance.

-

Perform a linear regression for each data set. The slope of this line is the gradient (Grad). A linear plot validates that you are in a concentration regime free of inner-filter effects.

-

Calculate the quantum yield of the unknown sample using the following equation[1]: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (τ): Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold-standard technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[2][12]

Causality: The technique is based on the principle that the probability distribution of detecting a single emitted photon at a time t after an excitation pulse is proportional to the fluorescence intensity decay of the sample.[12] By repeatedly exciting the sample with a high-repetition-rate pulsed laser and timing the arrival of individual photons, a histogram of photon arrival times is built, which reconstructs the fluorescence decay curve.[13]

Caption: The operational principle of Time-Correlated Single Photon Counting (TCSPC).

Step-by-Step Protocol:

-

System Calibration: First, measure the Instrument Response Function (IRF). This is done by measuring a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as seen by the detection system and is crucial for accurate data analysis.[2]

-

Sample Measurement: Replace the scattering solution with the fluorescent sample (Abs < 0.1).

-

Data Acquisition: Excite the sample with a pulsed laser (e.g., a picosecond diode laser). The electronics start a timer with each laser pulse (START) and stop it when a single photon is detected (STOP).[2] This process is repeated millions of times. To avoid "pulse pile-up" distortion, the photon detection rate should be kept low (<5% of the laser repetition rate).

-

Data Analysis:

-

The raw data is a histogram of photon counts versus time.

-

This decay curve is then fitted to a sum of exponential functions using deconvolution software. This process mathematically removes the contribution of the IRF from the measured decay.

-

For a simple fluorophore, a single exponential decay is expected: I(t) = A * exp(-t/τ) , where τ is the fluorescence lifetime.

-

Chapter 4: Applications in Research and Development

The unique photophysical properties of the this compound ion and its derivatives have made them indispensable tools in modern chemistry and biology.

Organic Photoredox Catalysis

Substituted this compound ions, particularly Acr⁺-Mes, are among the most powerful organic photoredox catalysts.[4]

Mechanism:

-

Excitation: The Acr⁺-Mes catalyst absorbs visible light, forming the excited state.

-

Electron Transfer: Ultrafast PET occurs to form the long-lived Acr•–Mes•⁺ state.[5]

-

Catalysis: This charge-separated state is both a strong oxidant (the Mes•⁺ part) and a strong reductant (the Acr• part), allowing it to mediate a wide range of chemical transformations, such as oxygenations and trifluoromethylations of organic substrates.[6][14] The catalyst is regenerated at the end of the cycle, ready to absorb another photon.

Caption: Generalized catalytic cycle for an acridinium photoredox catalyst.

Fluorescent and Chemiluminescent Probing

The sensitivity of the acridinium core to its environment makes it an excellent platform for fluorescent sensors. For instance, lucigenin (bis-N-methylacridinium nitrate), a closely related dimer, is widely used as a chemiluminescent probe for detecting superoxide anion radicals (O₂•⁻) in biological systems.[15][16][17] The reaction involves the reduction of lucigenin and subsequent reaction with superoxide to form an unstable dioxetane, which decomposes to emit light.[15] This is highly relevant in drug development for studying oxidative stress and mitochondrial function.[16]

Conclusion

The this compound ion is far more than a simple dye; it is a versatile molecular platform whose properties can be rationally designed for specific, high-value applications. A thorough understanding of its fundamental photophysics, coupled with rigorous experimental characterization, is the key to unlocking its full potential. From driving challenging chemical reactions with light to illuminating complex biological processes, the future for acridinium-based systems remains exceptionally bright.

References

-

ResearchGate. The pathways involved in lucigenin (bis-N-methylacridinium nitrate)... Available from: [Link].

-

Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?. Available from: [Link].

- Thornalley, P. J. (1988). The mechanism of enzymically induced chemiluminescence reactions of lucigenin. Journal of Photochemistry and Photobiology B: Biology, 2(1), 91-108.

-

HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available from: [Link].

-

PicoQuant. Time-correlated single photon counting (TCSPC). Available from: [Link].

-

ID Quantique. (2025). What is Time Correlated Single Photon Counting?. Available from: [Link].

- Fukuzumi, S., & Ohkubo, K. (2014). Photoredox catalysis of acridinium and quinolinium ion derivatives. Accounts of chemical research, 47(5), 1454-1464.

- Li, Y., Zhu, H., Trush, M. A. (1999). Biochemical characterization of lucigenin (Bis-N-methylacridinium) as a chemiluminescent probe for detecting intramitochondrial superoxide anion radical production.

-

Lund University Publications. (2011). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Available from: [Link].

- Kotani, H., Ohkubo, K., & Fukuzumi, S. (2018). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives.

- Resch-Genger, U., Rurack, K. (2011). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Fridovich, I. (1997). Lucigenin (bis-N-methylacridinium) as a mediator of superoxide anion production.

- Le-Gac, S., Rolland, N., Favier, F. (2006). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Fluorescence, 16(5), 629-633.

- Fukuzumi, S., Kotani, H., Ohkubo, K., Ogo, S., Shiota, Y., & Yoshizawa, K. (2008). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 130(48), 16262-16263.

- Nicewicz, D. A., & Nguyen, T. M. (2014). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis.

- Zhang, H., Jin, S., Wang, X., & Ye, J. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(4), 2054-2058.

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link].

-

Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link].

- Kotani, H., Ohkubo, K., & Fukuzumi, S. (2018). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives.

- Fukuzumi, S., Ohkubo, K. (2002). Highly Efficient and Stable Organic Photoredox Catalysts. Chemistry–A European Journal, 8(18), 4034-4041.

- Benniston, A. C., Harriman, A., Li, P., Rostron, J. P., & van Ramesdonk, H. J. (2005). Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation. Journal of the American Chemical Society, 127(46), 16054-16064.

-

IIT Kharagpur, Department of Chemistry. LUMINESCENCE. Available from: [Link].

-

ResearchGate. (2025). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state. Available from: [Link].

- Benniston, A. C., Harriman, A., Howell, S. L., & Rostron, J. P. (2005). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state.

-

ResearchGate. (2025). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Available from: [Link].

- Shtykov, S. N., et al. (2016). Method of producing 9-mesityl-10-methyl acridinium salt.

- Benniston, A. C., et al. (2009). On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. European Journal of Organic Chemistry, 2009(2), 253-258.

- Wang, D., et al. (2019). A single 9-mesityl-10-methylacridinium ion as a solvatochromic sensor array for multicolor visual discrimination of solvents. Analyst, 144(17), 5099-5103.

- Griesbeck, A. G., & Maptue, N. E. (2003). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 5(22), 4053-4055.

-

Bio-Techne. Fluorescent Ion Indicators. Available from: [Link].

-

ResearchGate. (2025). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Available from: [Link].

-

MDPI. Special Issue: Fluorescent Probes: Design and Biological Applications. Available from: [Link].

-

PubChem. N-Methylacridinium iodide. Available from: [Link].

- Yan, P., et al. (2022). Fluorescent Indicators For Biological Imaging of Monatomic Ions. Frontiers in Chemistry, 10, 878335.

- Nicastri, A., et al. (2022). Emergent Biosensing Technologies Based on Fluorescence Spectroscopy and Surface Plasmon Resonance. International Journal of Molecular Sciences, 23(15), 8449.

-

Organic Syntheses. methyl iodide. Available from: [Link].

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. edinst.com [edinst.com]

- 3. A single 9-mesityl-10-methylacridinium ion as a solvatochromic sensor array for multicolor visual discrimination of solvents - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. N-Methylacridinium iodide | C14H12IN | CID 2849401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

- 12. horiba.com [horiba.com]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical characterization of lucigenin (Bis-N-methylacridinium) as a chemiluminescent probe for detecting intramitochondrial superoxide anion radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Fluorescence Quantum Yield of 10-Methylacridinium Cation in Aqueous Media

Abstract: The 10-methylacridinium cation is a cornerstone fluorophore whose robust photophysical properties are leveraged in applications ranging from chemical sensing to photoredox catalysis. A pivotal parameter governing its utility is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This technical guide provides an in-depth exploration of the fluorescence quantum yield of the this compound cation in water. We delve into its fundamental photophysical properties, present established quantum yield values, and discuss the critical environmental factors that modulate its fluorescence efficiency. Furthermore, this guide offers field-proven, step-by-step protocols for the accurate determination of its quantum yield, designed to instill scientific integrity and trustworthiness in experimental design for researchers, scientists, and drug development professionals.

Core Photophysics of the this compound Cation

The this compound cation possesses a rigid, planar tricyclic aromatic structure. This inherent rigidity is a key contributor to its strong fluorescence, as it minimizes non-radiative decay pathways that are often facilitated by molecular vibrations and rotations. The photophysical events are governed by the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁).

Upon absorption of a photon, typically in the near-UV or blue region of the spectrum, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), forming the S₁ state. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state before de-exciting. The two primary competing pathways for de-excitation are:

-

Fluorescence (Radiative Decay): The molecule returns to the S₀ ground state by emitting a photon. This process is highly efficient for this compound in water.

-

Non-radiative Decay: The excitation energy is dissipated as heat to the solvent through processes like internal conversion and intersystem crossing.

The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the fluorescence process.

Jablonski Diagram of Photophysical Processes

The interplay between absorption, fluorescence, and non-radiative decay pathways is classically illustrated with a Jablonski diagram.

Caption: Key photophysical pathways for this compound cation.

Quantitative Analysis of Quantum Yield in Water

The this compound scaffold is known for its high fluorescence efficiency in polar protic solvents like water. For the closely related N-methylacridinium chloride, the fluorescence quantum yield in water has been reported to be near unity.[1] This indicates that the molecule overwhelmingly de-excites from its S₁ state via the emission of a photon, with minimal energy loss to non-radiative pathways.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| N-Methylacridinium chloride | Water | ~1.0 | [1] |

| 9-Aminoacridinium chloride | Phosphate Buffer (pH 7) | 0.97 ± n.r. | [1] |

Factors Influencing Fluorescence Quantum Yield

While intrinsically high, the quantum yield of this compound is not immutable. It is sensitive to its chemical environment, and understanding these factors is critical for experimental design and data interpretation.

-

Counter-ion Effects (Quenching): The choice of counter-ion is paramount. Halide ions, particularly iodide (I⁻), are well-known dynamic quenchers of fluorescence through a heavy-atom effect that promotes intersystem crossing to the triplet state, or via electron transfer.[2][3][4] The quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻.[2][3] Therefore, when a high quantum yield is desired, using a non-quenching counter-ion like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻) is essential.[5][6][7]

-

Solvent: While this guide focuses on water, solvent polarity and viscosity can significantly impact QY. In general, polar solvents stabilize the excited state, often leading to high quantum yields for acridinium salts.

-

pH: The fluorescence of the this compound cation itself is relatively stable across a wide pH range. However, pH can become a factor if substituents are present that have acid-base chemistry.

-

Concentration: At high concentrations (>10⁻⁵ M), quenching can occur due to the formation of non-fluorescent aggregates (excimers). This phenomenon, known as self-quenching, will artificially lower the measured quantum yield.[8]

Experimental Protocol: Relative Quantum Yield Determination

The relative method is the most common and accessible technique for determining the fluorescence quantum yield of a sample (X) by comparing its fluorescence to a well-characterized standard (ST) with a known quantum yield.[9][10][11]

Causality Behind the Protocol: A Self-Validating System

This protocol is designed to be self-validating. The core principle is that for optically dilute solutions (Absorbance < 0.1), the integrated fluorescence intensity is linearly proportional to the amount of light absorbed.[10] By preparing a series of concentrations for both the standard and the test sample and plotting integrated fluorescence intensity versus absorbance, we generate a gradient. The ratio of these gradients, corrected for the solvent refractive index, gives the quantum yield. A linear plot with a near-zero intercept validates the data, confirming the absence of systematic errors like inner filter effects or aggregation.[9][10]

Mandatory Visualization: Workflow for Relative QY Measurement

Caption: Experimental workflow for relative quantum yield determination.

Step-by-Step Methodology

1. Materials and Instrumentation:

-

Test Compound: this compound salt (e.g., perchlorate) of high purity.

-

Standard Compound: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) is a common standard for excitation in the UV/blue region.[8] The standard must absorb at the chosen excitation wavelength.

-

Solvent: High-purity, spectroscopic grade water.

-

Instrumentation: A UV-Vis spectrophotometer and a research-grade spectrofluorometer equipped with spectral correction capabilities.

-

Cuvettes: Matched 1 cm path length quartz cuvettes for absorbance and fluorescence.

2. Procedure:

-

Standard Selection: Choose a standard with a well-documented quantum yield and an absorption profile that overlaps with the this compound cation. Quinine sulfate is an excellent choice.

-

Solution Preparation:

-

Prepare a stock solution of the this compound salt and the quinine sulfate standard in their respective solvents.

-

From these stocks, prepare a series of five dilutions for each compound, ensuring the absorbance at the chosen excitation wavelength (λex) ranges from approximately 0.02 to 0.1.[10] A blank (pure solvent) for each is also required.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for all solutions.

-

For each solution, record the absorbance value at the intended excitation wavelength (λex).

-

-

Fluorescence Measurement:

-

Instrument Settings: Set the excitation and emission slit widths to be identical for all measurements. Choose an excitation wavelength (λex) where both the sample and standard have significant absorbance.

-

Data Acquisition: Record the spectrally corrected fluorescence emission spectrum for each solution. It is critical that the instrument's settings (e.g., excitation wavelength, slit widths, integration time) remain unchanged throughout the measurements for both the standard and the sample.

-

-

Data Analysis:

-

Integration: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Gradient Plot: For both the test sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

-

Linear Regression: Perform a linear regression on each data set. The slope of the line is the gradient (Grad). A high R² value (>0.99) confirms the quality of the data.

-

Calculation: Calculate the quantum yield of the test sample (Φfₓ) using the following equation:[10]

Φfₓ = Φfₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φfₓ is the quantum yield of the test sample.

-

Φfₛₜ is the known quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plots for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solvents. (If the same solvent is used, this term becomes 1).

-

-

Absolute Quantum Yield Determination: An Overview

The absolute method provides a direct measurement of quantum yield without reference to a standard. This is achieved using an integrating sphere, a device that collects all photons emitted from the sample in every direction. The procedure involves measuring the emission spectrum of the sample within the sphere and comparing it to the scattering profile of the excitation light with a blank sample. While more complex and requiring specialized, calibrated instrumentation, this method is considered the gold standard and eliminates uncertainties associated with standard samples.[1][11]

Conclusion

The this compound cation is an exceptionally bright fluorophore in aqueous environments, with a fluorescence quantum yield approaching unity when paired with a non-quenching counter-ion. This high efficiency is a direct result of its rigid aromatic structure, which disfavors non-radiative decay pathways. However, researchers must remain vigilant to environmental factors, especially the presence of quenching species like halide ions and concentration-dependent effects, which can significantly reduce fluorescence output. By employing robust and self-validating protocols, such as the relative quantum yield determination method detailed herein, scientists can accurately characterize the photophysical properties of this compound derivatives, enabling their confident and effective application in advanced research and development.

References

-

W. R. Ware and B. A. Balko, "Fluorescence Quantum Yields—Methods of Determination and Standards," ResearchGate, [Online]. Available: [Link]

-

S. K. S. Patel et al., "Effect of halide ions on the fluorescence properties of 3‐aminoquinoline in aqueous medium," Luminescence, [Online]. Available: [Link]

-

A. J. G. Barwise et al., "Chloride-Sensitive Fluorescent Indicators," Analytical Biochemistry, 2001. [Online]. Available: [Link]

-

T. Takeuchi et al., "Indirect detection of halide ions via fluorescence quenching of quinine sulfate in microcolumn ion chromatography," Analytical Sciences, 2004. [Online]. Available: [Link]

-

A. K. Singh and G. K. Mallick, "Fluorescence quenching of coumarins by halide ions," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2004. [Online]. Available: [Link]

-

Edinburgh Instruments, "Relative Quantum Yield," Edinburgh Instruments, [Online]. Available: [Link]

-

M. Ruble et al., "References for Small Fluorescence Quantum Yields," Journal of Fluorescence, 2024. [Online]. Available: [Link]

-

M. Almgren et al., "Halide ion induced quenching and enhancement of the fluorescence of fluoranthene solubilized in cetyltrimethylammonium bromide (CTAB) micelles," Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1986. [Online]. Available: [Link]

-

Supporting Information for "Measurement of fluorescence quantum yields," The Royal Society of Chemistry, [Online]. Available: [Link]

-

Horiba, "A Guide to Recording Fluorescence Quantum Yields," University of California, Irvine, Department of Chemistry, [Online]. Available: [Link]

-

U. Resch-Genger et al., "Relative and absolute determination of fluorescence quantum yields of transparent samples," Nature Protocols, 2020. [Online]. Available: [Link]

-

A. M. Brouwer, "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)," Pure and Applied Chemistry, 2011. [Online]. Available: [Link]

-

PubChem, "9-Mesityl-10-methylacridinium Perchlorate," National Center for Biotechnology Information, [Online]. Available: [Link]

-

A. L. M. G. M. Hanne et al., "A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging," ACS Omega, 2019. [Online]. Available: [Link]

-

U.S. Environmental Protection Agency, "Technical Fact Sheet - Perchlorate," EPA, [Online]. Available: [Link]

-

Water Quality Association, "PERCHLORATE FACT SHEET," WQA, [Online]. Available: [Link]

-

Waters, "The Determination of Perchlorate in Drinking Water using Single Quadrupole Mass Spectrometry," Waters, [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halide ion induced quenching and enhancement of the fluorescence of fluoranthene solubilized in cetyltrimethylammonium bromide (CTAB) micelles - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. wqa.org [wqa.org]

- 8. publications.iupac.org [publications.iupac.org]

- 9. edinst.com [edinst.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Making sure you're not a bot! [opus4.kobv.de]

Methodological & Application

Application Note: Synthesis of 10-Methylacridinium Perchlorate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 10-methylacridinium perchlorate, a valuable organic salt known for its applications as a photocatalyst in various chemical reactions, including photoinduced electron transfer processes.[1] The synthesis begins with the N-methylation of acridine to form a this compound iodide intermediate, followed by an anion exchange to yield the final perchlorate salt. This guide emphasizes critical safety procedures, particularly for handling the potent alkylating agent, dimethyl sulfate, and the potentially explosive final product. Detailed experimental procedures, characterization data, and troubleshooting tips are provided for researchers in organic synthesis and materials science.

Section 1: Critical Safety and Hazard Analysis

WARNING: This synthesis involves extremely hazardous materials, including a probable human carcinogen and a potentially explosive final product. All steps must be performed by trained personnel in a properly equipped laboratory with strict adherence to all safety protocols.

Reagent Hazards

-

Dimethyl Sulfate ((CH₃)₂SO₄): This reagent is a potent alkylating agent and is classified as a probable human carcinogen (IARC Group 2A).[2][3] It is extremely hazardous due to its lack of warning properties and delayed toxic effects.[3] Vapors are highly irritating, and liquid contact can cause severe, delayed burns to the skin and eyes.[3] All manipulations must be conducted in a certified chemical fume hood. [2][3]

-

Acridine: Acridine is an irritant and should be handled with care.

-

Perchlorate Salts (e.g., Sodium Perchlorate, HClO₄): Organic perchlorate salts are sensitive to shock, friction, and heat and should be regarded as potentially explosive .[4] Handle only in small quantities. Avoid grinding the solid or heating it aggressively. Do not allow solutions containing the product to evaporate to dryness, especially on contact with organic materials.[4]

Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a full-face shield must be worn at all times.[5][6]

-

Hand Protection: Use appropriate impermeable gloves (e.g., Viton™ or multi-layer laminates) when handling dimethyl sulfate.[2] Neoprene or nitrile gloves may be suitable for other steps, but consult your institution's safety guidelines.[6]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[6] An apron over the lab coat is recommended when handling perchloric acid or the final product.[6]

-

Engineering Controls: A certified chemical fume hood is required for all steps.[2][6] A blast shield should be used during the isolation and handling of the final this compound perchlorate product.

Emergency Procedures

-

Dimethyl Sulfate Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[2][3] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air and seek immediate medical attention.[3]

-

Spill Cleanup: Spills should be absorbed with an inert material like sand or vermiculite, placed in a sealed container, and disposed of as hazardous waste according to institutional guidelines.[5][7]

Section 2: Synthesis Overview

The synthesis is a two-step process starting from acridine. The first step is the quaternization of the heterocyclic nitrogen atom with a methylating agent. The second step involves a metathesis reaction to exchange the counter-anion for perchlorate.

Caption: Overall workflow for the synthesis of this compound perchlorate.

Section 3: Experimental Protocols

Part 1: Synthesis of this compound Intermediate

This protocol details the N-alkylation of acridine using dimethyl sulfate to form the this compound cation.[1]

3.1.1 Materials and Equipment

| Reagent/Equipment | Purpose |

| Acridine | Starting Material |

| Dimethyl Sulfate | Methylating Agent |

| Anhydrous Toluene | Reaction Solvent |

| Diethyl Ether | Washing Solvent |

| Round-bottom flask | Reaction Vessel |

| Reflux Condenser | Prevent solvent loss |

| Magnetic Stirrer/Hotplate | Agitation and Heating |

| Buchner Funnel | Product Isolation |

3.1.2 Step-by-Step Protocol

-

Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add acridine (5.0 g, 27.9 mmol) and 100 mL of anhydrous toluene. Stir the mixture to dissolve the acridine.

-

Methylation: While stirring, carefully add dimethyl sulfate (3.0 mL, 31.6 mmol) to the solution using a glass syringe. CAUTION: Dimethyl sulfate is highly toxic and a probable carcinogen; handle with extreme care.[2][3]

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. A yellow precipitate of this compound methyl sulfate will form.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with cold toluene (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted starting materials and impurities.

-

Drying: Dry the bright yellow solid under vacuum to yield the intermediate, this compound methyl sulfate. The product is typically used in the next step without further purification.

Part 2: Anion Exchange to this compound Perchlorate

This protocol describes the conversion of the intermediate salt to the final perchlorate product via a precipitation reaction.

3.2.1 Materials and Equipment

| Reagent/Equipment | Purpose |

| This compound methyl sulfate | Intermediate from Part 1 |

| Sodium Perchlorate (NaClO₄) | Perchlorate source |

| Deionized Water | Solvent |

| Beakers | Dissolving/Precipitation Vessels |

| Buchner Funnel | Product Isolation |

| Blast Shield | CRITICAL SAFETY EQUIPMENT |

3.2.2 Step-by-Step Protocol

-

Prepare Solutions:

-

Dissolve the crude this compound methyl sulfate from Part 1 in a minimum amount of warm deionized water (approx. 50-75 mL) in a beaker.

-

In a separate beaker, prepare a saturated aqueous solution of sodium perchlorate by dissolving it in deionized water.

-

-

Precipitation: While stirring the acridinium salt solution, slowly add the saturated sodium perchlorate solution dropwise. A bright yellow precipitate of this compound perchlorate will form immediately.

-

Digestion & Cooling: Continue stirring the mixture at room temperature for 30 minutes to ensure complete precipitation. Cool the mixture in an ice bath for another 30 minutes.

-

Isolation: Place a blast shield in front of the filtration setup. Collect the yellow crystalline solid by vacuum filtration.

-

Washing: Wash the product sparingly with a small amount of ice-cold deionized water (2 x 10 mL) to remove residual sodium salts.

-

Drying: CRITICAL: Do NOT dry the product completely in an oven or with aggressive heating. Organic perchlorates can be explosive when dry.[4] Dry the product in a vacuum desiccator at room temperature, away from light, friction, or sources of ignition. Store in small quantities.

Section 4: Characterization

The final product should be characterized to confirm its identity and purity. Due to the lack of a specific entry for the perchlorate salt, data for the closely related this compound iodide and the this compound cation are provided for reference.[8][9]

| Property | Expected Value/Observation |

| Appearance | Bright yellow crystalline solid |

| ¹H NMR | Protons on the acridinium core will show characteristic downfield shifts. The N-methyl group will appear as a singlet. |

| UV-Vis Absorption | The this compound cation exhibits distinct absorption bands in the UV and visible regions.[8] |

| Mass Spectrometry | ESI-MS (+) should show a peak for the this compound cation [C₁₄H₁₂N]⁺ at m/z ≈ 194.09. |

Section 5: Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction; moisture in reagents/solvent. | Ensure anhydrous conditions. Extend reflux time. Confirm the purity of acridine. |

| Product is oily or sticky | Impurities present; incomplete drying. | Ensure thorough washing with diethyl ether in Step 1. For the final product, recrystallization can be attempted from a suitable solvent like ethanol/water, but with extreme caution due to the explosion risk. |

| No precipitate in Step 2 | Solutions are too dilute. | Use more concentrated solutions of both the intermediate and sodium perchlorate. |

References

-

National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

-

Penta chemicals. Dimethyl sulfate Safety Data Sheet. [Link]

-

International Labour Organization. ICSC 0148 - DIMETHYL SULFATE. [Link]

-

American Pacific. Ammonium Perchlorate Safety Data Sheet. [Link]

- Google Patents. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt.

-

Benniston, A. C., et al. (2005). Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation. Journal of the American Chemical Society, 127(46), 16054–16064. [Link]

-

Singh, P. P., et al. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Chemical Biology, 4(5), 374-391. [Link]

-

ResearchGate. Are there any precautions to be taken when handling dilute aqueous solutions of perchlorate salts (Na/Mg/Ca)? (2021-05-28). [Link]

-

Unlocking Photocatalytic Activity of Acridinium Salts by Anion‐Binding Co‐Catalysis. Chemistry – A European Journal. [Link]

-

American Pacific. Sodium Perchlorate Solution Safety Data Sheet. [Link]

-

Wang, Y., et al. (2023). KHMDS-Mediated Direct Heteroarylation of C(sp3)–H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. Organic Letters, 25(4), 652–657. [Link]

-

PubMed. Unlocking Photocatalytic Activity of Acridinium Salts by Anion-Binding Co-Catalysis. (2024-07-11). [Link]

-

Molbase. CAS 674783-97-2: 10-methyl-9-(2,4,6-trimethylphenyl)acridinium perchlorate. [Link]

-

Unlocking Photocatalytic Activity of Acridinium Salts by Anion-Binding Co-Catalysis. (2024). Chemistry, 30(39), e202400541. [Link]

-

Yamaoka, K., Takatsuki, M., & Nakata, K. (1980). Interaction of 9-Aminoacridinium and this compound Cations with Polyelectrolytes, with Emphasis on the Bound-dye Spectra. Bulletin of the Chemical Society of Japan, 53(11), 3165–3170. [Link]

-

Fukuzumi, S., et al. (2004). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion with a Much Longer Lifetime and Higher Energy Than That of the Natural Photosynthetic Reaction Center. Journal of the American Chemical Society, 126(6), 1600–1601. [Link]

-

New Jersey Department of Health. Hazard Summary: Sodium Perchlorate. [Link]

-

ResearchGate. 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. (2005). [Link]

-

Ghorbani-Choghamarani, A., & Azadi, G. (2023). 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-Me+ClO4−) as a novel metal-free donor–acceptor (D–A) photocatalyst: visible-light-induced access to tetrahydrobenzo[b]pyran scaffolds through a single-electron transfer (SET) pathway. RSC Advances, 13(15), 10186-10193. [Link]

-

PubChem. 9-Mesityl-10-methylacridinium Perchlorate. [Link]

-

Concordia University. Perchloric Acid Safety Guidelines. [Link]

-

PubChem. 3,6-Diamino-10-methylacridinium Chloride. [Link]

-

PubChem. N-Methylacridinium iodide. [Link]

-

Griesbeck, A. G., et al. (2005). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 7(14), 3021–3024. [Link]

Sources

- 1. Buy 9-Mesityl-10-methylacridinium Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]

- 2. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 3. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. concordia.ca [concordia.ca]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. academic.oup.com [academic.oup.com]

- 9. N-Methylacridinium iodide | C14H12IN | CID 2849401 - PubChem [pubchem.ncbi.nlm.nih.gov]

protocol for NADH oxidation using 10-methylacridinium

Application Note: Protocol for NADH Oxidation Using 10-Methylacridinium ( )

Abstract

This guide details the experimental protocols for the oxidation of Dihydronicotinamide Adenine Dinucleotide (NADH) using This compound (

Chemical Principle & Mechanism

The oxidation of NADH by this compound mimics the action of flavin-dependent dehydrogenases. The reaction proceeds via a hydride transfer mechanism, converting the 1,4-dihydropyridine ring of NADH into the pyridinium ring of

Reaction Stoichiometry:

Mechanistic Pathways:

-

Thermal (Dark): Direct hydride transfer (

) from the C4 position of NADH to the C9 position of -

Photochemical: Photoexcitation of

triggers Single Electron Transfer (SET), followed by proton transfer (PT) and a second electron transfer (ET), or hydrogen atom transfer (HAT), often involving radical intermediates.

Mechanistic Visualization

Figure 1: Mechanistic pathway for the oxidation of NADH by this compound, showing both thermal and photochemical routes.

Material Preparation

Commercially available this compound salts (iodide or perchlorate) may be impure. For kinetic precision, de novo synthesis or recrystallization is recommended.

Synthesis of this compound Iodide ( )

Safety Note: Methyl iodide is a suspected carcinogen and volatile. Work in a fume hood.

-

Dissolution: Dissolve 1.8 g (10 mmol) of acridine in 20 mL of acetone or acetonitrile.

-

Methylation: Add 2.0 mL (32 mmol, Excess) of methyl iodide .

-

Reflux: Reflux the mixture at 50°C for 3–5 hours. The solution will turn deep orange/red.

-

Precipitation: Cool to room temperature. The product precipitates as orange/red crystals.

-

Filtration: Filter the solid and wash 3x with cold diethyl ether to remove unreacted acridine.

-

Recrystallization: Recrystallize from ethanol/water (2:1).

-

Characterization: Verify purity via

-NMR (DMSO-

Core Protocol A: Thermal Kinetic Analysis (Dark)

This protocol measures the rate of hydride transfer.

Experimental Design

-

Monitoring Wavelength: 430 nm (Decay of

) is preferred over 358 nm to avoid overlap with the NADH tail, or 340 nm (Decay of NADH) if -

Conditions: Pseudo-first-order kinetics.[3]

-

Condition A:

(Monitor NADH decay at 340 nm). -

Condition B:

(Monitor

-

Reagents and Setup

| Component | Concentration | Preparation Note |

| Buffer | 10 mM Phosphate (pH 7.0) | Deoxygenate with |

| Stock NADH | 2.0 mM | Dissolve in buffer fresh. Keep on ice/dark. |

| Stock | 0.2 mM | Dissolve in Acetonitrile/Buffer mix. |

Step-by-Step Procedure

-

Baseline: Add 2.0 mL of deoxygenated buffer to a quartz cuvette (path length = 1 cm).

-

Oxidant Addition: Add 50

of -

Initiation: Rapidly inject excess NADH (e.g., 50–200

final conc) into the cuvette. -

Mixing: Invert cuvette twice or use a magnetic stirrer (dead time < 2s).

-

Data Acquisition: Immediately monitor absorbance decay at 358 nm or 430 nm for 300 seconds.

-

Replicates: Repeat with varying [NADH] (e.g., 50, 100, 150, 200, 250

) to determine second-order rate constants.

Data Analysis

-

Pseudo-First-Order Plot: Plot

vs. time (-

The slope =

(observed rate constant,

-

-

Second-Order Rate Constant (

): Plot-

The slope =

( -

Expected

is typically in the range of

-

Core Protocol B: Photocatalytic Oxidation

Used for regenerating

Workflow Diagram

Figure 2: Workflow for the photocatalytic regeneration of NAD+.

Procedure

-

Setup: Prepare a solution containing 100

NADH and 10 -

Atmosphere:

-

Option A (Aerobic): If producing

is acceptable. -

Option B (Anaerobic): Strictly purge with Argon if studying net redox without ROS interference.

-

-

Irradiation: Expose the sample to a Blue LED (

) or Xenon lamp with a UV-cutoff filter (>390 nm). -

Monitoring:

-

Since

is a catalyst, its concentration should remain constant (absorbance at 358 nm/430 nm recovers). -

Monitor the decrease at 340 nm (NADH consumption) and appearance of 260 nm (

).

-

Troubleshooting & Critical Parameters

| Issue | Cause | Solution |

| Non-linear Kinetics | Product inhibition or | Use initial rates ( |

| Catalyst Degradation | Photobleaching or dimerization. | Lower light intensity; check absorbance of |

| Spectral Overlap | NADH and | Monitor |

| Solubility | Pre-dissolve |

References

-

Fukuzumi, S., et al. (2005). Mechanisms of Electron-Transfer Oxidation of NADH Analogues. Journal of the American Chemical Society.[4]

-

Roberts, J. G., et al. (1985). A kinetic study of the reaction between dihydronicotinamide adenine dinucleotide (NADH) and an electrode modified by adsorption of 1,2-benzophenoxazine-7-one.[4] Journal of Electroanalytical Chemistry.[4]

-

Organic Syntheses. (2005). General procedures for alkylation of heteroaromatics (Methyl Iodide). Organic Syntheses, Coll. Vol. 10.

-

Sigma-Aldrich. Extinction Coefficients and Spectral Data for NADH/NAD+.

-

Benniston, A. C., et al. (2005). 9-Mesityl-10-methylacridinium Ion: A Charge-Transfer State with a Lifetime of Microseconds. (Relevant for advanced photocatalytic applications).

Application Note: Preparation and Purification of 10-Methylacridinium Iodide

Abstract & Scope

This technical guide details the synthesis, purification, and characterization of 10-methylacridinium iodide (CAS: 948-43-6), a critical intermediate in organic photochemistry and bio-organic modeling. As the simplest derivative of the acridinium class, this compound serves as a foundational hydride acceptor in NADH mimicry studies and a precursor for advanced photoredox catalysts.

Unlike generic protocols, this guide emphasizes the Menshutkin reaction kinetics , strict safety containment of methyl iodide , and a self-validating purification workflow to ensure high-purity crystalline output suitable for kinetic isotope effect (KIE) studies or catalytic applications.

Chemical Background & Mechanism[1][2][3][4][5]

The Menshutkin Reaction

The synthesis proceeds via the Menshutkin reaction, an

-

Nucleophile: Acridine (Heterocyclic tertiary amine).

-

Electrophile: Methyl Iodide (Soft electrophile).

-

Thermodynamics: The reaction is exothermic.

-

Solvent Selection Strategy: Acetone is utilized as the reaction medium.[1][2] While polar aprotic solvents generally increase the rate of

reactions involving neutral reactants forming charged products (transition state stabilization), acetone is specifically chosen here for solubility differentiation . Acridine and methyl iodide are soluble in acetone, but the ionic product, this compound iodide, is insoluble. This precipitates the product as it forms, driving the equilibrium forward (Le Chatelier’s principle) and simplifying isolation.

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway of the quaternization of acridine. The precipitation of the ionic solid drives the reaction to completion.

Safety Assessment (Critical)

WARNING: This protocol involves Methyl Iodide (MeI) , a volatile neurotoxin and suspected carcinogen.[3][4]

| Hazard | Description | Mitigation Strategy |

| Methyl Iodide | High vapor pressure, alkylating agent, neurotoxic.[3][5] | Double-gloving (Nitrile/Laminate). Handle only in a certified fume hood. Keep a 10% aqueous ammonia or sodium thiosulfate solution nearby to quench spills. |

| Acridine | Irritant to skin and mucous membranes.[5] | Wear dust mask if weighing large quantities. Avoid inhalation. |

| Acetone | Flammable solvent. | Use spark-proof heating (oil bath or heating mantle); no open flames. |

Experimental Protocol

Materials & Reagents[10][11]

-

Acridine: >97% purity (Recrystallize from ethanol if yellow/brown impurities are evident).

-

Methyl Iodide (MeI): >99%, stabilized with Copper or Silver.

-

Solvent: Acetone (HPLC grade or dried over

). -

Wash Solvent: Diethyl Ether (Anhydrous).

Synthesis Workflow

Step 1: Reaction Setup

-

Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 2.0 g (11.2 mmol) of Acridine .

-

Add 20 mL of Acetone . Stir until the acridine is fully dissolved (solution will be pale yellow).

-

IN FUME HOOD: Add 3.5 mL (56 mmol, ~5 equiv) of Methyl Iodide via syringe.

-

Note: A large excess of MeI is used to ensure completion and compensate for volatility, though the closed reflux system retains most of it.

-

Step 2: Reflux

-

Heat the mixture to a gentle reflux (~60°C oil bath temperature) for 3 to 4 hours .

-

Observation: The solution will darken, and a heavy orange/red precipitate will begin to form within 30 minutes.

-

After 4 hours, remove heat and allow the flask to cool to room temperature.

Step 3: Isolation

-

Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solids using a Büchner funnel (vacuum filtration).[1][6]

-

Wash 1: Rinse the filter cake with 10 mL of cold acetone (removes unreacted acridine).

-

Wash 2: Rinse with 20 mL of diethyl ether (removes unreacted MeI and dries the solid).

-

Result: Crude product is usually an orange-red microcrystalline powder.

Purification (Recrystallization)

High-purity applications (e.g., fluorescence studies) require removal of trace acridine or oxidation byproducts.

-

Dissolve the crude solid in the minimum amount of boiling absolute ethanol (~15-20 mL per gram).

-

If insoluble black specks remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Collect the crystals (typically bright orange/yellow needles) by filtration.

-

Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

Process Flow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification of this compound iodide.

Characterization & Validation

The following data should be used to validate the identity and purity of the synthesized compound.

| Property | Specification | Notes |

| Appearance | Orange to Red Crystalline Solid | Dark brown indicates oxidation/impurities. |

| Melting Point | 250°C - 255°C (Decomposes) | Sharp melting point indicates high purity. |

| The C9 proton is highly deshielded due to the cationic ring. | ||

| Solubility | Soluble: DMSO, Methanol, Hot Ethanol.Insoluble: Ether, Benzene, Hexane. | Useful for solubility-based purification.[7] |

Self-Validation Check:

-

Dissolve a small amount in water.[6] The solution should be yellow and fluorescent under UV light (365 nm).

-

Add a drop of NaOH solution. A precipitate (acridinol/pseudo-base) should form, and fluorescence may diminish or shift, indicating the sensitivity of the acridinium cation to nucleophilic attack at C9.

Applications in Research

Hydride Transfer (NADH Mimicry)

This compound iodide is a classic model for the nicotinamide cofactor (

Photoredox Catalysis

While the mesityl derivative is more common in modern catalysis (to prevent C9 nucleophilic attack), the methyl derivative is the fundamental chromophore. Upon irradiation, the acridinium ion becomes a potent single-electron oxidant (

Figure 3: Simplified photoredox cycle showing the acridinium ion acting as a photo-oxidant.

References

- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic text on acridine chemistry).

-

Roberts, R. M. G., Ostović, D., & Kreevoy, M. M. (1992). Hydride transfer between N-methylacridinium ion and N-methyl-9,10-dihydroacridine. Journal of Organic Chemistry, 57(15), 4221–4224. Link

- Fukuzumi, S. (2003). Electron transfer properties of acridinium salts. Organic & Biomolecular Chemistry, 1, 609-620.

-

PubChem. (n.d.). This compound iodide.[8] National Library of Medicine. Retrieved October 26, 2023. Link

-

BenchChem. (2025).[1] Synthesis of Quaternary Ammonium Salts via Menschutkin Reaction. (General protocol reference). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chamberlandresearch.com [chamberlandresearch.com]

- 4. calibrechem.com [calibrechem.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. researchgate.net [researchgate.net]

- 8. N-Methylacridinium iodide | C14H12IN | CID 2849401 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Anti-Markovnikov Addition Reactions Using Acridinium Photocatalysts

Introduction: Reversing Regioselectivity with Light

In the realm of organic synthesis, the ability to control regioselectivity during the functionalization of alkenes is paramount. Traditional electrophilic addition reactions reliably follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. However, accessing the "anti-Markovnikov" regioisomer, where functionalization occurs at the more substituted carbon, has historically required stoichiometric reagents or multi-step sequences.[1][2][3] The advent of photoredox catalysis, particularly with the emergence of highly oxidizing organic photocatalysts like acridinium salts, has revolutionized this field.[4][5][6] These metal-free catalysts, activated by visible light, enable a plethora of anti-Markovnikov hydrofunctionalization reactions under remarkably mild conditions, opening new avenues for the efficient synthesis of complex molecules in pharmaceutical and materials science.[4][7]

This guide provides a comprehensive overview of the principles and practical applications of acridinium photocatalysts in mediating anti-Markovnikov addition reactions. We will delve into the underlying mechanism, provide detailed experimental protocols for key transformations, and offer insights into troubleshooting and data interpretation, empowering researchers to harness the full potential of this powerful synthetic methodology.

The Acridinium Advantage

Acridinium salts, pioneered by Fukuzumi and further developed by Nicewicz and others, have emerged as a superior class of organic photooxidants for several key reasons:[8][9]

-

High Excited-State Reduction Potentials: They possess exceptionally high reduction potentials in their excited state (E*red > +2.0 V vs SCE), enabling the oxidation of a wide range of unactivated alkenes to their corresponding radical cations.[9][10]

-

Metal-Free Catalysis: As purely organic molecules, they offer a more sustainable and cost-effective alternative to precious metal-based photocatalysts like those containing iridium and ruthenium.[8]

-

Stability and Tunability: Modern acridinium catalysts exhibit excellent stability to air and moisture. Furthermore, their photophysical and electrochemical properties can be finely tuned through modular synthetic approaches, allowing for optimization for specific transformations.[8][11][12]

-

Mild Reaction Conditions: These reactions are typically conducted at room temperature under visible light irradiation (e.g., blue LEDs), preserving sensitive functional groups within complex molecules.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The success of acridinium-catalyzed anti-Markovnikov hydrofunctionalization hinges on a dual catalytic system that interweaves a photoredox cycle with a hydrogen atom transfer (HAT) cycle.[5][13][14] This synergistic approach allows for the generation of key radical intermediates that dictate the unique regioselectivity of the reaction.

The generally accepted mechanism proceeds as follows:

-

Photoexcitation: The acridinium photocatalyst (Acr⁺) absorbs a photon of visible light, promoting it to an electronically excited state (Acr⁺*).

-

Single Electron Transfer (SET): The excited photocatalyst, now a potent oxidant, engages in a single electron transfer with the alkene substrate. This oxidizes the alkene to a radical cation and reduces the photocatalyst to its corresponding acridinyl radical (Acr•).

-

Nucleophilic Attack and Regiodetermination: The generated alkene radical cation is susceptible to nucleophilic attack. The nucleophile adds to the less substituted carbon of the former double bond. This regioselectivity is driven by the formation of the more stable radical intermediate at the more substituted position.[5]

-

Deprotonation: The resulting distonic radical cation is then deprotonated, often by a weak base present in the reaction mixture, to yield a neutral carbon-centered radical.

-

Hydrogen Atom Transfer (HAT): The carbon-centered radical is quenched by a hydrogen atom transfer from a co-catalyst, typically a thiol, to afford the final anti-Markovnikov product. This step also generates a thiyl radical.

-

Catalyst Regeneration: The photoredox cycle is closed when the reduced acridinyl radical (Acr•) is oxidized back to its ground state (Acr⁺) by the thiyl radical generated in the HAT step. This regenerates both catalysts, allowing the cycle to continue.

Visualizing the Catalytic Cycle

Caption: Dual catalytic cycle for acridinium-photocatalyzed anti-Markovnikov addition.

Experimental Protocols

The following protocols provide a general framework for conducting anti-Markovnikov hydrofunctionalization reactions. Optimization of reaction parameters such as solvent, catalyst loading, and light source may be necessary for specific substrates.

Materials and Equipment

| Reagents | Equipment |

| Acridinium Photocatalyst (e.g., Mes-Acr-Me⁺ ClO₄⁻) | Schlenk flasks or reaction vials with septa |

| Alkene Substrate | Magnetic stirrer and stir bars |

| Nucleophile (e.g., alcohol, amine, carboxylic acid) | Syringes and needles |

| Hydrogen Atom Transfer (HAT) Catalyst (e.g., thiophenol) | Visible light source (e.g., blue LED floodlight) |

| Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile) | Cooling fan or water bath for temperature control |

| Inert Gas (Nitrogen or Argon) | Rotary evaporator |

| Standard laboratory glassware | Thin Layer Chromatography (TLC) plates and chamber |

| Column chromatography supplies (silica gel, solvents) |

Protocol 1: Intermolecular Anti-Markovnikov Hydroetherification of an Unactivated Alkene

This protocol details the addition of an alcohol to an alkene, a fundamental transformation in organic synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the acridinium photocatalyst (1-2 mol%).

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv), the alcohol nucleophile (1.5-2.0 equiv), and the HAT catalyst (e.g., thiophenol, 5-10 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂) via syringe to achieve a final concentration of 0.1 M with respect to the alkene.

-

Degassing: Degas the reaction mixture by bubbling with N₂ or Ar for 15-20 minutes.

-

Irradiation: Place the reaction flask approximately 5-10 cm from a blue LED light source. To maintain a constant temperature, it is advisable to use a cooling fan or a water bath.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired anti-Markovnikov ether.

Protocol 2: Intramolecular Anti-Markovnikov Hydroamination (Cyclization)

This protocol is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vial equipped with a stir bar, dissolve the unsaturated amine substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).

-

Catalyst Addition: Add the acridinium photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate, 1-2 mol%) and the HAT co-catalyst (e.g., diphenyl disulfide, 5-10 mol%).

-

Degassing: Seal the vial with a septum and degas the solution by sparging with argon for 15 minutes.

-

Irradiation: Place the vial in front of a 450 nm LED lamp and stir the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by withdrawing small aliquots and analyzing them by GC-MS or LC-MS.

-

Work-up: Once the starting material is consumed, remove the solvent in vacuo.

-

Purification: The resulting crude product can be purified by silica gel chromatography to yield the desired cyclized amine product.

Data Analysis and Interpretation

Confirmation of the anti-Markovnikov regioselectivity is crucial. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive evidence of the product's constitution. For a terminal alkene, the anti-Markovnikov product will show a characteristic signal for the newly formed CH₂ group adjacent to the heteroatom, while the CH group will be further downfield.

-

¹³C NMR Spectroscopy: The carbon NMR will corroborate the structural assignment, with the chemical shifts of the carbons involved in the addition being indicative of their new bonding environment.

-

Mass Spectrometry: GC-MS or LC-MS will confirm the molecular weight of the product, ensuring that the desired addition has occurred.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inefficient light source; Degraded photocatalyst; Insufficient degassing (oxygen quenching) | Ensure the light source is functional and positioned correctly; Use a fresh batch of photocatalyst; Improve the degassing procedure (freeze-pump-thaw cycles) |

| Low Regioselectivity | Substrate electronics favoring Markovnikov pathway; Inappropriate HAT catalyst | This methodology is inherently selective for the anti-Markovnikov product; however, for highly biased substrates, alternative strategies may be needed. |

| Photocatalyst Bleaching | Nucleophilic attack on the acridinium core; Undesired side reactions | Use a more robust acridinium catalyst (e.g., with bulky substituents at the 3,6- and 9-positions);[11] Ensure anhydrous and deoxygenated conditions. |

| Formation of Side Products | Over-oxidation of the product; Dimerization of radical intermediates | Reduce reaction time; Lower the intensity of the light source; Adjust catalyst loading. |

Applications in Drug Discovery and Development

The mild conditions and broad functional group tolerance of acridinium-catalyzed anti-Markovnikov additions make this methodology highly attractive for late-stage functionalization of complex molecules.[15][16] This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The ability to introduce heteroatoms with precise regiocontrol is particularly valuable for synthesizing novel pharmacophores.

References

-

Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. [Link]

-

Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. ACS Publications. [Link]

-

Synthesis of Acridinium Photocatalysts via Site-Selective C–H Alkylation. CCS Chemistry. [Link]

-

Organic Photoredox Catalysis as a General Strategy for Anti-Markovnikov Alkene Hydrofunctionalization. PMC. [Link]

-

N-Protonated Acridinium Catalyst Enables Anti-Markovnikov Hydration of Unconjugated Tri- and Disubstituted Olefins. PMC. [Link]

-

Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. PMC. [Link]

-

A General Approach to Catalytic Alkene Anti-Markovnikov Hydrofunctionalization Reactions via Acridinium Photoredox Catalysis. ACS Publications. [Link]

-

Organic Photoredox Catalysis. Nicewicz Laboratory. [Link]

-

Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions. ACS Publications. [Link]

-

Synthesis of acridinium‐based photocatalysts and their photophysical... ResearchGate. [Link]

-

Synthesis and Applications of Acridinium Salts (Update 2022). Thieme Chemistry. [Link]

-